2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
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Overview
Description
2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a complex heterocyclic compound that combines multiple functional groups, including a benzimidazole core, a triazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole typically involves multi-step reactionsKey reagents often include hydrazonoyl halides, thiosemicarbazide, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit the activity of certain kinases or disrupt the function of microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Triazole derivatives: Widely used in antifungal medications and as building blocks in organic synthesis.
Benzimidazole derivatives: Commonly found in antiparasitic and antiviral drugs.
Uniqueness
What sets 2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
618415-24-0 |
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Molecular Formula |
C17H16N6S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H16N6S/c1-2-23-16(14-9-5-6-10-18-14)21-22-17(23)24-11-15-19-12-7-3-4-8-13(12)20-15/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
YRICJAPDTKOBQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 |
Origin of Product |
United States |
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